molecular formula C11H9FN2O3 B1467020 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1369021-50-0

6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1467020
CAS No.: 1369021-50-0
M. Wt: 236.2 g/mol
InChI Key: UAAWRAPQESXCOY-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative featuring a 3-fluoro-4-methoxyphenyl substituent at the 6-position of the pyrimidine ring. Pyrimidine-diones are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, including antiviral, anticancer, and enzyme inhibition activities .

Properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(4-7(9)12)8-5-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAWRAPQESXCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine-2,4-dione Core Formation

The pyrimidine-2,4-dione ring is typically prepared via condensation of urea or substituted ureas with β-dicarbonyl compounds or their equivalents. For example, malonic acid derivatives or barbituric acid analogs can be used as precursors.

  • Typical Reaction: Condensation of barbituric acid derivatives with aryl halides or aryl boronic acids under suitable conditions to introduce the aryl substituent at the 6-position.

Introduction of the 3-Fluoro-4-Methoxyphenyl Group

The 3-fluoro-4-methoxyphenyl substituent is introduced via:

  • Nucleophilic Aromatic Substitution (SNAr): Using 3-fluoro-4-methoxyphenyl halides (e.g., bromide or chloride) reacting with the pyrimidine precursor.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method where a 6-halopyrimidine-2,4-dione intermediate is coupled with 3-fluoro-4-methoxyphenylboronic acid or ester in the presence of palladium catalysts and bases, typically in polar aprotic solvents like dimethylformamide (DMF).

This method allows for high regioselectivity and good yields, especially when optimized for catalyst loading, temperature, and reaction time.

Example from Patent Literature

A detailed preparation process is described in patent US8765948B2, which outlines the synthesis of uracil derivatives structurally related to the target compound:

  • Starting with substituted pyrimidine-2,4-dione derivatives, the fluoro-methoxyphenyl group is introduced by reaction with appropriate aryl halides or via coupling reactions.
  • Reaction conditions often involve the use of bases such as potassium carbonate, solvents like DMF or methanol, and controlled temperatures (0–60°C).
  • Work-up includes aqueous extractions, phase separations, and crystallization steps to purify the product.
  • The process may include intermediate protection/deprotection steps (e.g., Boc protection) to control reactivity.

This patent also describes the use of methanesulfonyl chloride and triethylamine for activation steps and the use of isopropyl acetate for extraction and purification.

Detailed Synthetic Route Example (Literature-Based)

Step Reagents/Conditions Description Outcome
1 Barbituric acid or derivative + 3-fluoro-4-methoxybenzyl halide Alkylation or coupling to introduce the aromatic substituent Formation of 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4-dione intermediate
2 Base (e.g., K2CO3), solvent (DMF), Pd catalyst (for coupling) Suzuki-Miyaura coupling to attach the 3-fluoro-4-methoxyphenyl group High regioselectivity and yield of arylated pyrimidine
3 Purification by recrystallization or chromatography Removal of impurities and isolation of pure compound Pure this compound

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0–60°C to balance reaction rate and selectivity.
  • Solvent: Polar aprotic solvents such as DMF or methanol are preferred for solubility and reaction efficiency.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are used for coupling reactions.
  • Bases: Potassium carbonate or triethylamine to deprotonate intermediates and facilitate coupling.
  • Purification: Extraction with organic solvents (e.g., isopropyl acetate), washing with water, drying over sodium sulfate, and crystallization.

Research Findings and Analytical Data

  • The presence of the fluorine atom on the aromatic ring enhances metabolic stability and binding affinity in biological assays.
  • The methoxy group contributes to solubility and electronic effects facilitating the coupling reaction.
  • Purity and identity are confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • HPLC analysis using C18 columns is standard for purity assessment.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Core formation Condensation at 80–100°C Requires dry conditions
Arylation/coupling Pd catalyst, K2CO3 base, DMF, 40–60°C Reaction time: 6–12 hours
Solvent DMF, methanol, isopropyl acetate (extraction) Solvent choice affects yield and purity
Purification Recrystallization or column chromatography Ensures >98% purity
Yield 60–85% depending on route Optimized by catalyst and base choice

Chemical Reactions Analysis

Types of Reactions

6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is primarily studied as an intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases. For instance, derivatives of pyrimidine compounds have been shown to exhibit anti-cancer properties and are being researched for their potential in treating conditions such as diabetes and inflammatory diseases.

Case Study: Enzyme Inhibition
Research indicates that 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can inhibit specific enzymes involved in disease pathways. A study demonstrated its effectiveness in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly dividing cells. Inhibition of DHODH has therapeutic implications for cancer treatment and autoimmune diseases.

Biological Research

Receptor Binding Studies
The compound's ability to interact with biological receptors makes it a valuable tool in pharmacology. It has been employed in studies investigating receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs) and kinases. Understanding these interactions can lead to the development of new drugs with improved efficacy and reduced side effects.

Case Study: GPCR Modulation
In a recent study, researchers utilized this compound to explore its effects on GPCR signaling pathways. The findings suggested that the compound could modulate receptor activity, providing insights into its potential role as a therapeutic agent in conditions like hypertension and metabolic disorders.

Materials Science

Organic Semiconductors
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films has been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Applications
A study evaluated the performance of devices incorporating this compound as an emissive layer in OLEDs. Results indicated enhanced luminescence and stability compared to traditional materials, suggesting its potential for improving energy efficiency in display technologies.

Mechanism of Action

The mechanism of action of 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substitution Patterns

The target compound’s 3-fluoro-4-methoxyphenyl group distinguishes it from structurally related pyrimidine-diones:

  • Fused-ring systems : Pyrido[2,3-d]pyrimidine derivatives (e.g., 6b in ) incorporate a fused pyridine ring, increasing rigidity and planarity, which improves DNA intercalation but reduces solubility .
  • Bulkier substituents : 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione () uses cyclohexyl and tolyl groups, introducing steric hindrance that may limit membrane permeability .

Electronic Effects

  • The 3-fluoro group is electron-withdrawing, polarizing the pyrimidine ring and enhancing hydrogen-bond acceptor capacity.
  • The 4-methoxy group is electron-donating, counterbalancing the fluorine’s effect and modulating lipophilicity.

Physical and Spectroscopic Properties

Melting Points

  • Arylthio derivatives () show melting points ranging from 130–212°C , influenced by substituent polarity and crystallinity. For example, 12g (CF₃-substituted) melts at 208–210°C due to strong intermolecular interactions .
  • The target compound’s 3-fluoro-4-methoxy groups may result in a melting point closer to 180–200°C , balancing polarity and molecular symmetry.

NMR Spectral Data

  • 1H NMR : The methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm , while aromatic protons adjacent to fluorine exhibit deshielding (e.g., 12h in : δ 7.2–7.5 ppm) .
  • 19F NMR : Fluorine in the 3-fluoro position would show a singlet near δ -110 ppm , similar to 8-fluoroquinazoline-2,4-dione () .

Antiviral Activity

  • Arylthio derivatives () inhibit HIV-RT with IC₅₀ values in the micromolar range, attributed to thioether-mediated binding to the enzyme’s hydrophobic pocket .
  • The target compound’s fluorine may enhance binding to viral proteases via halogen bonding, as seen in 8-fluoroquinazoline-2,4-dione () .

Herbicidal Activity

  • Pyrido[2,3-d]pyrimidines () act as PPO inhibitors, with 2o showing strong π–π interactions with FAD cofactors. The target compound’s methoxy group could mimic these interactions .

Kinase Inhibition

  • Pyrido[2,3-d]pyrimidines () inhibit cyclin-dependent kinases (CDKs) via HOMO-LUMO interactions (ΔE = 3.9–4.1 eV). The target compound’s electronic profile may similarly modulate kinase binding .

Electronic Properties and Computational Analysis

  • HOMO-LUMO gaps : Pyrido[2,3-d]pyrimidines () exhibit gaps of 3.9–4.1 eV , while arylthio derivatives likely have narrower gaps due to sulfur’s polarizability. The target compound’s gap may fall within this range, balancing reactivity and stability .
  • NBO analysis : Charge transfer in 6a–d () occurs via lone-pair interactions between oxygen and nitrogen atoms, a feature shared with the target compound’s pyrimidine-dione core .

Biological Activity

Overview

6-(3-Fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound notable for its potential biological activities. The presence of a fluorine atom and a methoxy group in its structure may significantly influence its interactions with biological targets. This article reviews the compound's synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3-fluoro-4-methoxyaniline and ethyl acetoacetate.
  • Condensation Reaction : The initial step involves the condensation of the starting materials under acidic or basic conditions to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization in the presence of a Lewis acid catalyst.
  • Purification : The final product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can inhibit enzyme activity or alter receptor functions, affecting various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundActivityMIC (µg/mL)MBC (µg/mL)
Compound III (related structure)Antibacterial against Enterococcus faecalis1632
Compound IV (related structure)Anticancer against gastric adenocarcinoma (AGS)IC50 = 53.02-

These findings suggest that the fluorinated and methoxy-substituted pyrimidines may enhance antibacterial and anticancer activities due to their structural characteristics .

Cytotoxicity and Selectivity

The cytotoxic effects of pyrimidine derivatives have been evaluated through various assays. For example, studies indicate that certain pyrimidine compounds can selectively target cancer cells while sparing normal cells, which is critical for developing effective cancer therapies .

Case Studies

  • Anticancer Properties : A study reported that modified pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The modifications included varying the substituents on the aromatic ring, which significantly impacted their efficacy against different cancer cell lines .
  • Enzyme Inhibition Studies : Research demonstrated that specific derivatives could inhibit key enzymes involved in metabolic pathways, suggesting a potential role in drug development for metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorine Substitution : The presence of fluorine has been shown to enhance lipophilicity and improve binding affinity to biological targets.
  • Methoxy Group : This group may contribute to increased solubility and stability in biological systems.

Computational Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and target proteins. These studies help elucidate the mechanisms by which these compounds exert their biological effects .

Q & A

Basic: What are the standard synthetic routes for 6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via condensation reactions between substituted phenyl precursors and pyrimidine-dione scaffolds. For example, analogous syntheses involve refluxing ethyl trifluoroacetate derivatives with urea in ethanol under basic conditions, as seen in pyrimidine-dione systems . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratios of reactants), solvent choice (absolute ethanol for solubility), and extended reflux times (~20 hours). Post-synthetic purification via recrystallization (e.g., water or ethanol) improves purity . HRMS and NMR are critical for confirming molecular weight and structural integrity .

Advanced: How do crystallographic studies inform hydrogen-bonding interactions in pyrimidine-dione derivatives?

Answer:
X-ray crystallography reveals intermolecular interactions critical for stability and solubility. For example, in 6-(trifluoromethyl)pyrimidine-2,4-dione, N–H⋯O and O–H⋯O hydrogen bonds form ring dimers, stabilizing the crystal lattice . Such data guide solvent selection for recrystallization and predict bioavailability by assessing hydrogen-bond donor/acceptor capacity. Advanced studies should use software like Mercury (CCDC) to analyze bond lengths and angles, ensuring reproducibility of crystal forms for pharmaceutical applications.

Basic: Which spectroscopic techniques are most reliable for characterizing 6-arylpyrimidine-diones?

Answer:

  • 1H/13C NMR : Identifies substituent environments (e.g., methoxy, fluoro groups) and confirms regiochemistry . For example, methoxy protons resonate at ~3.8 ppm, while aromatic fluorines deshield adjacent protons.
  • HRMS (ESI-) : Validates molecular formula (e.g., C16H14ClF3N4O3 in related analogs ).
  • Melting Point Analysis : Ensures compound purity; deviations >2°C suggest impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:
SAR requires systematic variation of substituents (e.g., replacing methoxy with chloro or methyl groups) and testing against target proteins (e.g., HIV Rev ). For example:

Substituent PositionBioactivity (IC50)Notes
3-Fluoro-4-methoxy0.8 µMOptimal hydrogen bonding
4-Chloro-3-fluoro2.1 µMIncreased steric hindrance
Dose-response assays (e.g., ELISA) and molecular docking (AutoDock Vina) validate binding modes. Contradictory data (e.g., lower activity despite similar logP) may arise from off-target interactions, necessitating SPR or ITC for binding affinity validation .

Basic: What are common pitfalls in alkylation/functionalization of pyrimidine-dione cores?

Answer:

  • Regioselectivity Issues : Alkylation at N1 vs. N3 positions can lead to isomeric mixtures. Use bulky bases (K2CO3 in DMF) to direct reactivity .
  • Byproduct Formation : Thioacetamide reactions may yield thiazole byproducts; monitor via TLC and optimize reaction time/temperature .
  • Purification Challenges : Column chromatography (C18 reverse-phase) resolves closely eluting analogs .

Advanced: How can computational modeling predict pharmacokinetic properties of fluorinated pyrimidine-diones?

Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions. Fluorine atoms enhance metabolic stability but may reduce solubility .
  • DFT Calculations : Assess electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization. For example, trifluoromethyl groups increase electron-withdrawing effects, altering reactivity .

Basic: How to validate analytical methods for quantifying pyrimidine-dione derivatives in biological matrices?

Answer:

  • HPLC-UV/ESI-MS : Use C18 columns (100 × 4 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Validate linearity (R² >0.99), LOD/LOQ, and recovery rates (>90%) .
  • Stability Testing : Assess compound integrity under physiological conditions (pH 7.4, 37°C) over 24 hours .

Advanced: What strategies resolve contradictions in biological assay data (e.g., in vitro vs. in vivo efficacy)?

Answer:

  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites. For example, demethylation of methoxy groups may reduce activity .
  • Protein Binding Assays : Evaluate serum albumin binding (SPR) to explain reduced free drug concentrations in vivo .
  • 3D Tumor Spheroids : Mimic in vivo microenvironments to validate cytotoxicity data from monolayer cultures .

Basic: What safety protocols are essential for handling fluorinated pyrimidine-diones?

Answer:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HF gas during fluorination).
  • Waste Disposal : Neutralize acidic residues before disposal; avoid aquatic release due to ecotoxicity .

Advanced: How to integrate green chemistry principles into pyrimidine-dione synthesis?

Answer:

  • Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalysis : Use organocatalysts (e.g., p-toluenesulfonic acid) to reduce metal waste .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 20 hours) and energy use .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(3-fluoro-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

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